Cas no 2229547-96-8 (4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol)

4-(Aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol is a fluorinated cyclohexane derivative featuring both an aminomethyl and hydroxyl functional group. Its unique structure, combining a fluoropyridine moiety with a cyclohexanol backbone, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 5-fluoropyridin-3-yl group enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and CNS-targeting compounds. The aminomethyl and hydroxyl groups provide versatile sites for further functionalization, enabling precise modifications for structure-activity relationship studies. This compound’s balanced polarity and stability under standard conditions facilitate its handling in organic synthesis.
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol structure
2229547-96-8 structure
商品名:4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
CAS番号:2229547-96-8
MF:C12H17FN2O
メガワット:224.274586439133
CID:6000407
PubChem ID:165756628

4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
    • 2229547-96-8
    • EN300-1804161
    • インチ: 1S/C12H17FN2O/c13-10-5-9(6-15-7-10)12(8-14)3-1-11(16)2-4-12/h5-7,11,16H,1-4,8,14H2
    • InChIKey: URDPHMXRLUUDSL-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CC(=C1)C1(CN)CCC(CC1)O

計算された属性

  • せいみつぶんしりょう: 224.13249133g/mol
  • どういたいしつりょう: 224.13249133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1804161-2.5g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
2.5g
$2771.0 2023-09-19
Enamine
EN300-1804161-0.1g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
0.1g
$1244.0 2023-09-19
Enamine
EN300-1804161-1g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
1g
$1414.0 2023-09-19
Enamine
EN300-1804161-5g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
5g
$4102.0 2023-09-19
Enamine
EN300-1804161-10g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
10g
$6082.0 2023-09-19
Enamine
EN300-1804161-0.05g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
0.05g
$1188.0 2023-09-19
Enamine
EN300-1804161-10.0g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
10g
$6082.0 2023-06-02
Enamine
EN300-1804161-0.5g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
0.5g
$1357.0 2023-09-19
Enamine
EN300-1804161-5.0g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
5g
$4102.0 2023-06-02
Enamine
EN300-1804161-0.25g
4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol
2229547-96-8
0.25g
$1300.0 2023-09-19

4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol 関連文献

4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-olに関する追加情報

Recent Advances in the Study of 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol (CAS: 2229547-96-8)

The compound 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol (CAS: 2229547-96-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexane scaffold substituted with an aminomethyl group and a fluoropyridine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary in vitro studies have demonstrated its ability to interact with certain enzymes and receptors, suggesting potential applications in neurological and oncological disorders. The presence of the 5-fluoropyridin-3-yl group is particularly noteworthy, as it may enhance the compound's binding affinity and selectivity towards target proteins. Researchers have also explored its metabolic stability and pharmacokinetic profile, which are critical for its development as a therapeutic agent.

Recent synthetic efforts have focused on optimizing the production of 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol, with an emphasis on improving yield and purity. Novel catalytic methods and green chemistry approaches have been employed to streamline the synthesis, reducing the environmental impact and cost of production. These advancements are expected to facilitate larger-scale production for preclinical and clinical studies.

In addition to its pharmacological potential, the compound has also been investigated for its use in chemical biology as a probe to study biological pathways. Its unique structure allows for the incorporation of fluorescent or radioactive labels, enabling researchers to track its distribution and interaction within cellular systems. This has provided valuable insights into the compound's mechanism of action and its potential off-target effects.

Despite these promising developments, challenges remain in the development of 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further research. Ongoing studies are exploring structural modifications to enhance its drug-like properties while maintaining its biological activity.

In conclusion, 4-(aminomethyl)-4-(5-fluoropyridin-3-yl)cyclohexan-1-ol represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activity make it a valuable subject of ongoing research. Future studies will likely focus on advancing its therapeutic potential through targeted modifications and comprehensive preclinical evaluations.

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